2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-indol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-indol-4-yl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Fluorination: Introduction of the fluorine atom at the 6-position can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Acylation: The acetamide moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Indole Substitution: The indole ring can be attached via a nucleophilic substitution reaction, where the indole derivative reacts with the acetamide intermediate under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the quinazolinone core can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles or electrophiles depending on the reaction type.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced quinazolinone analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinazolinone derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar activities and could be investigated for its biological properties.
Medicine
In medicine, compounds with similar structures have shown promise as therapeutic agents for treating diseases such as cancer, bacterial infections, and inflammatory conditions. Research into this compound could reveal new drug candidates with improved efficacy and safety profiles.
Industry
Industrially, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties may offer advantages in various applications.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-indol-4-yl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of cellular pathways. The fluorine and indole substituents may enhance binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-indol-4-yl)acetamide
- 2-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-indol-4-yl)acetamide
- 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-ethyl-1H-indol-4-yl)acetamide
Uniqueness
The uniqueness of 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1-methyl-1H-indol-4-yl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the fluorine atom and the indole ring can significantly influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C20H17FN4O2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-(1-methylindol-4-yl)acetamide |
InChI |
InChI=1S/C20H17FN4O2/c1-12-22-17-7-6-13(21)10-15(17)20(27)25(12)11-19(26)23-16-4-3-5-18-14(16)8-9-24(18)2/h3-10H,11H2,1-2H3,(H,23,26) |
InChI Key |
UYNYFJQMLBCVTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=C4C=CN(C4=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.